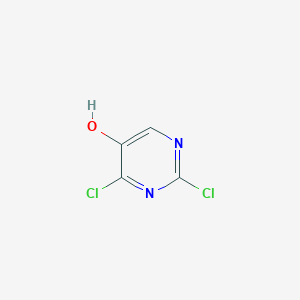

2,4-Dichloropyrimidin-5-ol

Description

Significance of the Pyrimidine (B1678525) Scaffold in Advanced Organic Synthesis and Medicinal Chemistry

The pyrimidine scaffold is a privileged structure in the realm of medicinal chemistry and advanced organic synthesis. nih.govpharmablock.com Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at the first and third positions. nih.gov This heterocyclic core is a fundamental component of essential biological molecules, including the nucleobases uracil (B121893), thymine, and cytosine, which are integral to the structure of RNA and DNA. nih.govresearchgate.net Beyond their biological role, pyrimidine derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to their widespread use in drug discovery. gsconlinepress.commdpi.com

The versatility of the pyrimidine ring allows for structural modifications at multiple positions (2, 4, 5, and 6), enabling the synthesis of diverse compound libraries for screening against various biological targets. nih.gov This synthetic accessibility has contributed to the development of numerous commercially successful drugs across a range of therapeutic areas. mdpi.comnih.gov The pyrimidine motif is found in medications with applications including:

Anticancer agents nih.govgsconlinepress.com

Antiviral compounds nih.govgsconlinepress.com

Antibacterial and antifungal drugs nih.govgsconlinepress.com

Anti-inflammatory agents nih.govrsc.org

Central nervous system (CNS) active agents mdpi.comnih.gov

The ability of the pyrimidine ring to participate in hydrogen bonding and act as a bioisostere for other aromatic systems, such as the phenyl group, often enhances the pharmacokinetic and pharmacodynamic properties of drug candidates. mdpi.comnih.gov This has led to a surge in the exploration of pyrimidine-based compounds in the quest for novel therapeutics. nih.gov

Role of Halogenated Pyrimidine Derivatives as Versatile Synthetic Intermediates

Halogenated pyrimidines, such as 2,4-Dichloropyrimidin-5-ol, are highly valuable building blocks in organic synthesis. musechem.combeilstein-journals.org The presence of halogen atoms, particularly chlorine, on the electron-deficient pyrimidine ring renders these positions susceptible to nucleophilic aromatic substitution (SNAr) reactions. beilstein-journals.orgwuxiapptec.com This reactivity allows for the sequential and often regioselective introduction of various functional groups, providing a powerful tool for the construction of complex molecular architectures. beilstein-journals.orgacs.org

The reactivity of the chlorine atoms in dichloropyrimidines is influenced by their position on the ring. In 2,4-dichloropyrimidine (B19661), the chlorine at the C-4 position is generally more reactive towards nucleophiles than the chlorine at the C-2 position. acs.orgguidechem.com However, this selectivity can be influenced by factors such as the nature of the nucleophile, reaction conditions, and the presence of other substituents on the pyrimidine ring. wuxiapptec.comguidechem.com For instance, electron-donating groups at the C-6 position can alter the regioselectivity, favoring substitution at the C-2 position. wuxiapptec.com

Halogenated pyrimidines also serve as excellent substrates for various palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Sonogashira reactions. acs.orgguidechem.com These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, further expanding the synthetic utility of these intermediates. The differential reactivity of the halogen atoms can be exploited to achieve selective functionalization. For example, in 2,4,5-trichloropyrimidine, the order of reactivity in SNAr and Suzuki reactions is typically 4-Cl > 2-Cl >> 5-Cl. guidechem.com

The strategic use of halogenated pyrimidines has been instrumental in the synthesis of a multitude of biologically active compounds. For instance, 2,4-dichloropyrimidine is a key intermediate in the production of 4-aryl-5-pyrimidinylimidazoles, which have shown promise in the development of drugs for cancer and inflammatory diseases. nbinno.com Similarly, 5-bromo-2,4-dichloropyrimidine (B17362) has been utilized in the synthesis of potent kinase inhibitors. nih.gov

Research Trajectories for this compound and its Structural Analogs

The unique structural features of this compound position it as a promising starting point for several research trajectories. The presence of two reactive chlorine atoms and a hydroxyl group offers multiple sites for chemical modification, enabling the generation of diverse libraries of novel compounds.

One major area of investigation is the exploration of its potential in medicinal chemistry. Given the established biological activities of other pyrimidine derivatives, this compound and its analogs are being investigated for various therapeutic applications. For example, related structures have been studied as potential inhibitors of kinases, which are critical enzymes in many disease pathways. smolecule.com Specifically, compounds with a similar scaffold have demonstrated activity against Plasmodium falciparum kinases, suggesting a potential avenue for the development of new antimalarial agents. smolecule.comnih.gov

The synthetic versatility of this compound also makes it a valuable tool in the development of novel synthetic methodologies. Researchers are exploring its reactivity in various chemical transformations, including nucleophilic substitution and cyclization reactions, to construct complex heterocyclic systems. smolecule.com The hydroxyl group can undergo typical alcohol reactions like esterification and etherification, further expanding the range of possible derivatives. smolecule.com

Future research will likely focus on:

Synthesis of Novel Derivatives: Utilizing the reactive sites of this compound to create a wide range of new molecules with diverse functionalities.

Biological Screening: Evaluating the synthesized derivatives for a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Structure-Activity Relationship (SAR) Studies: Investigating how modifications to the structure of this compound affect its biological activity to guide the design of more potent and selective compounds.

Development of Fused Heterocyclic Systems: Using this compound as a precursor for the synthesis of bicyclic and polycyclic compounds, which often exhibit interesting biological properties.

The continued exploration of the chemistry and biological potential of this compound and its analogs holds significant promise for the discovery of new therapeutic agents and the advancement of synthetic organic chemistry.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloropyrimidin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl2N2O/c5-3-2(9)1-7-4(6)8-3/h1,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXKKWDVIKYMIRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2,4 Dichloropyrimidin 5 Ol

Advanced Synthetic Routes to 2,4-Dichloropyrimidin-5-ol

The synthesis of this compound is typically achieved through a multi-step process that begins with a suitably substituted pyrimidine (B1678525) precursor, which is then subjected to chlorination.

Uracil-Based Precursor Strategies for Pyrimidin-5-ol Synthesis

The most common and direct precursors for this compound are uracil (B121893) derivatives that already contain an oxygen-based functional group at the C-5 position. The key starting material is 5-hydroxyuracil (B1221707), also known as isobarbituric acid. This precursor embodies the pyrimidine-2,4-dione framework with the required C-5 hydroxyl group.

Alternative strategies involve the use of other 5-substituted uracils that can be chemically converted to the 5-hydroxy variant or can withstand the chlorination conditions. For instance, derivatives like 5-methoxyuracil (B140863) (2,4-dihydroxy-5-methoxypyrimidine) serve as excellent precursors. The synthesis of these precursors often starts from simpler acyclic compounds or from uracil itself, followed by functionalization at the C-5 position.

Halogenation and Derivatization Techniques for Pyrimidin-5-ol Core

The critical step in the synthesis is the conversion of the pyrimidin-5-ol precursor, which exists in its tautomeric keto form (a pyrimidine-2,4-dione), into the dichloro derivative. This transformation is a deoxychlorination reaction, replacing the carbonyl oxygens at the C-2 and C-4 positions with chlorine atoms.

The most widely employed reagent for this purpose is phosphorus oxychloride (POCl₃). researchgate.net The reaction typically involves heating the 5-substituted uracil precursor in neat phosphorus oxychloride, often in the presence of a tertiary amine catalyst such as N,N-dimethylaniline or triethylamine. google.com The amine acts as a catalyst and an acid scavenger. Other chlorinating agents like phosphorus pentachloride (PCl₅) can also be used, sometimes in combination with POCl₃, to ensure complete conversion. google.comacsgcipr.org

The general reaction scheme is as follows:

Figure 1: General scheme for the chlorination of a 5-substituted uracil derivative using phosphorus oxychloride.

This method is robust and has been successfully applied to a wide range of uracil derivatives, including those with 5-fluoro, 5-bromo, and 5-methoxy substituents, indicating its applicability for the synthesis of this compound from 5-hydroxyuracil. google.comgoogle.com

Regioselective Functionalization of the Pyrimidine Core

The synthetic value of this compound lies in the differential reactivity of its two chlorine atoms at the C-2 and C-4 positions, which allows for sequential and regioselective functionalization.

Nucleophilic Aromatic Substitution (SNAr) Reactions on this compound

The electron-deficient nature of the pyrimidine ring, amplified by the inductive effect of the two chlorine atoms and the nitrogen heteroatoms, makes this compound highly susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions. Various nucleophiles, including amines, alkoxides, and thiolates, can displace the chlorine atoms. The key to its utility is controlling which of the two chlorine atoms reacts first.

In the vast majority of SNAr reactions involving 2,4-dichloropyrimidines, the chlorine atom at the C-4 position is significantly more reactive than the one at the C-2 position. acs.org This preferential reactivity allows for the selective introduction of a nucleophile at C-4 while leaving the C-2 chlorine available for subsequent transformations. This principle holds true for reactions with primary and secondary amines (aminations) as well as for reactions with solvents like alcohols or water (solvolysis), which can lead to the formation of alkoxy or hydroxy side-products. uniatlantico.edu.co

For 5-substituted-2,4-dichloropyrimidines, the nature of the C-5 substituent modulates this inherent reactivity. When the C-5 substituent is an electron-withdrawing group (e.g., -NO₂), the selectivity for C-4 substitution is generally enhanced for most nucleophiles. nih.govresearchgate.net

However, a notable exception to this C-4 selectivity has been documented. The reaction of 5-substituted-2,4-dichloropyrimidines with tertiary amines can lead to excellent C-2 selectivity. nih.gov This reversal of regioselectivity provides a valuable synthetic route to otherwise difficult-to-access 2-substituted pyrimidine derivatives.

The table below, based on data for the closely related 2,4-dichloro-5-nitropyrimidine (B15318), illustrates the typical regioselectivity observed in amination reactions.

| Nucleophile | Reaction Conditions | Major Product | C-4 : C-2 Product Ratio |

|---|---|---|---|

| Diethylamine (Secondary Amine) | CHCl₃, 40°C | C-4 Substitution | ~9 : 1 |

| Triethylamine (Tertiary Amine) | CHCl₃, rt | C-2 Substitution | High C-2 selectivity |

| Pyrrolidine (Secondary Amine) | CHCl₃, rt | C-4 Substitution | ~19 : 1 |

The observed regioselectivity in SNAr reactions of 2,4-dichloropyrimidines is governed by a combination of electronic and steric factors.

Electronic Factors: The preferential attack at the C-4 position is explained by the stability of the intermediate formed during the reaction, known as a Meisenheimer complex.

Attack at C-4: Nucleophilic attack at C-4 generates a negative charge that can be delocalized onto the adjacent nitrogen atom at position 3 and the more distant nitrogen at position 1. This forms a relatively stable para-quinoid-like intermediate. acs.org

Attack at C-2: Attack at C-2 results in a negative charge delocalized onto the adjacent nitrogen atoms at positions 1 and 3, leading to a less stable ortho-quinoid-like intermediate. acs.org

Quantum mechanical calculations support this observation, showing that the Lowest Unoccupied Molecular Orbital (LUMO) of 2,4-dichloropyrimidine (B19661) has a larger coefficient at the C-4 carbon, identifying it as the more electrophilic site and thus more susceptible to nucleophilic attack. wuxiapptec.com The presence of an electron-donating group at C-5, such as the hydroxyl group in this compound, can influence the electron density of the ring and may slightly modulate this inherent preference, but the C-4 position generally remains the more reactive site for many nucleophiles.

Steric Factors: The presence of a substituent at the C-5 position can introduce steric hindrance, potentially impeding the approach of a nucleophile to the adjacent C-4 position. researchgate.net While the hydroxyl group itself is relatively small, bulkier nucleophiles might experience some steric repulsion, which could decrease the rate of C-4 attack and increase the proportion of the C-2 substituted product. This effect becomes more pronounced with larger C-5 substituents, such as a trimethylsilyl (B98337) group, which can lead to a reversal of selectivity, favoring C-2 substitution even with traditional nucleophiles. wuxiapptec.comsemanticscholar.org

Catalytic Strategies for Modulating SNAr Selectivity

The regioselectivity of nucleophilic aromatic substitution (SNAr) on 5-substituted-2,4-dichloropyrimidines is a critical aspect of their synthetic utility. While reactions with many nucleophiles typically favor substitution at the C4 position, catalytic strategies have been developed to modulate this selectivity, enabling access to a broader range of isomers.

Research has shown that for 2,4-dichloropyrimidines bearing an electron-withdrawing substituent at the C5 position, the inherent selectivity is for substitution at the C4 position. semanticscholar.org However, the use of tertiary amine nucleophiles can reverse this selectivity, leading to excellent C2 selectivity. semanticscholar.orggoogle.com This method is practical, offering rapid reactions under simple conditions with good generality for the structure of the tertiary amine, resulting in moderate to excellent yields. semanticscholar.org The reaction proceeds through an in situ N-dealkylation of an intermediate, yielding a product that formally corresponds to the reaction of a secondary amine nucleophile at the C2 position. semanticscholar.orggoogle.com

Organocatalytic approaches have also been successfully employed to control the regioselectivity of SNAr amination of 2,4-dichloropyrimidine. A highly efficient and regioselective method utilizes sodium sulfinate and tetrabutylammonium (B224687) bromide as catalysts for the amination with weakly nucleophilic amines, such as oxazolidin-2-one. nih.gov This strategy facilitates the synthesis of various aminopyrimidines in a regio- and chemoselective manner and has been successfully applied to other activated N-heteroaromatic substrates. nih.gov

Furthermore, phase-transfer catalysis (PTC) has emerged as a powerful tool for regioselective SNAr reactions of 2,4-dichloropyrimidines. nih.gov This methodology has been successfully applied to the reaction with N-Boc protected 3-substituted oxindoles, leading to the formation of unsymmetrical all-carbon quaternary centers. nih.gov The use of phase-transfer catalysts can also facilitate reactions in aqueous media, providing a greener alternative to traditional organic solvents. nih.gov Some SNAr reactions can proceed in water or aqueous mixtures, often with the aid of surfactants or phase-transfer catalysts to enhance mixing and create micelles where the organic reactants can dissolve and react. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the functionalization of this compound and its derivatives, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Suzuki-Miyaura Coupling for Arylation of Dichloropyrimidines

The Suzuki-Miyaura coupling reaction is a widely used method for the arylation of 2,4-dichloropyrimidines. A notable characteristic of this reaction is its high regioselectivity, with a strong preference for substitution at the C4 position. researchgate.net This selectivity is attributed to the favored oxidative addition of the palladium catalyst into the C4-chlorine bond. researchgate.net

Microwave-assisted Suzuki-Miyaura coupling has been shown to be a highly efficient method for the synthesis of C4-substituted pyrimidines, offering good to excellent yields with short reaction times (e.g., 15 minutes) and very low catalyst loading (e.g., 0.5 mol%). researchgate.net A common catalytic system for this transformation is tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) with a base such as potassium carbonate. researchgate.net

The scope of the Suzuki-Miyaura coupling is broad, accommodating a variety of aryl and heteroaryl boronic acids. researchgate.net Both electron-donating and electron-withdrawing groups on the boronic acid are generally well-tolerated. researchgate.net Furthermore, one-pot, regioselective double Suzuki coupling of 2,4-dichloropyrimidine has been developed, enabling the efficient synthesis of diarylated pyrimidines. nih.gov This one-pot procedure takes advantage of the intrinsic reactivity differences between the C4 and C2 positions, allowing for sequential coupling reactions. nih.gov

Below is a table summarizing the microwave-assisted Suzuki-Miyaura coupling of 2,4-dichloropyrimidine with various boronic acids.

| Boronic Acid | Product | Yield (%) |

|---|---|---|

| Phenylboronic acid | 2-Chloro-4-phenylpyrimidine | 71 |

| 4-Methoxyphenylboronic acid | 2-Chloro-4-(4-methoxyphenyl)pyrimidine | 77 |

| 3-Methoxyphenylboronic acid | 2-Chloro-4-(3-methoxyphenyl)pyrimidine | 75 |

| 2-Methoxyphenylboronic acid | 2-Chloro-4-(2-methoxyphenyl)pyrimidine | 72 |

| 4-Fluorophenylboronic acid | 2-Chloro-4-(4-fluorophenyl)pyrimidine | 85 |

Sonogashira Coupling and Subsequent Transformations for Alkynylation

The Sonogashira coupling reaction provides a powerful method for the alkynylation of 2,4-dichloropyrimidines, introducing an alkynyl moiety that can serve as a handle for further synthetic transformations. This reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and a base. researchgate.net

A two-step synthesis of 2-alkynyl-4-arylquinolines has been reported, which serves as a valuable model for the functionalization of 2,4-dichloropyrimidines. This process involves a regioselective C2 alkynylation of 2,4-dichloroquinoline (B42001) mediated by a Pd/C–Cu catalyst system in water, followed by a Suzuki coupling at the C4 position. researchgate.net The regioselectivity of the initial alkynylation at the C2 position is controlled by the coordination of the quinoline (B57606) nitrogen to the palladium catalyst. researchgate.net A similar directing effect from the pyrimidine nitrogens can be anticipated for 2,4-dichloropyrimidine.

Copper-free Sonogashira coupling conditions have also been developed to avoid the issue of alkyne homocoupling. These reactions often employ air-stable palladium precatalysts and can be carried out at room temperature.

The alkynyl group introduced via Sonogashira coupling can undergo a variety of subsequent transformations. For instance, palladium-mediated or base-induced 5-endo-dig cyclization of C5-alkynylated pyrimidine derivatives can lead to the formation of novel furo[2,3-d]pyrimidines.

C-N and C-O Bond Formation via Palladium Catalysis

Palladium catalysis is also instrumental in the formation of C-N and C-O bonds on the 2,4-dichloropyrimidine scaffold, primarily through Buchwald-Hartwig amination and etherification reactions. While direct examples on this compound are not extensively detailed in the provided context, the principles can be inferred from related systems.

A highly regioselective amination of 6-aryl-2,4-dichloropyrimidine has been developed, strongly favoring the formation of the C4-substituted product. Reactions with aliphatic secondary amines are catalyzed by palladium, while aromatic amines can react without a catalyst under specific conditions.

Recent studies have demonstrated that Pd(II) precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands can uniquely effect C2-selective cross-coupling of 2,4-dichloropyrimidine with thiols, resulting in C-S bond formation. This atypical selectivity highlights the potential for ligand-controlled regioselectivity in palladium-catalyzed cross-coupling reactions of 2,4-dihalopyrimidines. It is plausible that similar ligand-controlled strategies could be developed to direct C-N and C-O bond formation to the C2 position.

Directed Metalation and Functionalization at the C-5 Position

Directed metalation has emerged as a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. In the context of 2,4-dichloropyrimidine derivatives, this approach has been successfully employed to introduce substituents at the C5 position.

Specifically, the C6 metalation of 2,4-dichloro-5-alkoxy pyrimidines has been achieved using the 2,2,6,6-tetramethylpiperidyl (TMP) zinc base, (TMP)2Zn·2MgCl2·2LiCl. nih.gov This methodology has been applied in the synthesis of the antimalarial diaminopyrimidine P218 and its analogues. nih.gov The alkoxy group at the C5 position acts as a directing group, facilitating the deprotonation and subsequent zincation at the adjacent C6 position.

The use of TMP-zinc and TMP-magnesium bases, often in combination with lithium chloride, provides highly active and soluble reagents for the metalation of sensitive N-heterocycles. These bases have been shown to effect regioselective zincation of pyrimidines under mild conditions. The resulting zincated intermediates can then be trapped with a variety of electrophiles, allowing for the introduction of a wide range of functional groups at the C5 position.

This directed metalation strategy offers a modular approach to the synthesis of polysubstituted pyrimidines, complementing the cross-coupling and SNAr methodologies.

Novel Synthetic Methodologies for this compound Derivatives

Recent research has led to the development of novel synthetic methodologies for the preparation of functionalized this compound derivatives. These methods often focus on improving efficiency, yield, and access to new substitution patterns.

One notable example is the synthesis of 5-acetyl-2,4-dichloropyrimidine. google.com This method starts from urea (B33335), triethyl orthoformate, and ethyl acetoacetate. google.com The key steps involve a direct reaction of the starting materials, followed by a ring closure with potassium hydroxide (B78521) as the base, and subsequent chlorination using phosphorus oxychloride. google.com This approach is reported to be a short and efficient route to this important intermediate. google.com

Another area of development is the synthesis of novel 2,4-dianilino-5-fluoropyrimidine derivatives. nih.gov These compounds have been designed and synthesized as potential anaplastic lymphoma kinase (ALK) inhibitors. nih.gov The synthetic strategy likely involves sequential nucleophilic aromatic substitution reactions on a 2,4-dichloro-5-fluoropyrimidine (B19854) core.

The functionalization of 2,4-dichloropyrimidines through C-6 metalation using a TMP-zinc base represents a modular approach for the synthesis of complex derivatives, as demonstrated in the synthesis of the antimalarial P218. nih.gov This strategy allows for late-stage modification at the C-6 position, enabling the rapid generation of analogues. nih.gov

These novel methodologies highlight the ongoing efforts to expand the synthetic toolbox for the preparation of diverse and functionally rich this compound derivatives.

Modular Synthesis Approaches

A modular or deconstruction-reconstruction strategy offers a flexible pathway to synthesize and diversify pyrimidine derivatives. This approach involves the synthesis of a core intermediate which can then be modified in a stepwise fashion to introduce various functional groups. While a direct modular synthesis of this compound is not extensively documented, a plausible route can be conceptualized based on established pyrimidine chemistry.

The synthesis can be envisioned to start from a simple and readily available precursor, 5-hydroxyuracil (also known as isobarbituric acid). This key intermediate can be synthesized through various methods. One common approach involves the condensation of a C3 synthon, such as diethyl malonate, with urea in the presence of a base.

The modularity of this approach lies in the potential to introduce diversity at various stages. For instance, substituted ureas or malonic acid derivatives could be employed in the initial condensation to generate a library of 5-substituted uracils. Once 5-hydroxyuracil is obtained, the subsequent chlorination step furnishes the desired this compound. This two-step sequence, formation of the pyrimidine core followed by functionalization (chlorination), allows for a degree of modularity in accessing the target compound and its analogues.

A more advanced modular strategy involves the transformation of an existing pyrimidine ring. For example, a "deconstruction-reconstruction" approach has been reported where a pyrimidine is converted to a more reactive intermediate that can then be recyclized with different reagents to afford a variety of new pyrimidine structures. nih.gov This strategy allows for the late-stage diversification of complex molecules containing a pyrimidine core.

The table below outlines a conceptual modular synthesis for this compound.

| Step | Reactants | Reagents and Conditions | Product |

| 1 | Diethyl malonate, Urea | Sodium ethoxide, Ethanol, Reflux | 5-Hydroxyuracil |

| 2 | 5-Hydroxyuracil | Phosphorus oxychloride (POCl₃), Heat | This compound |

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single reaction vessel to form a complex product, thereby minimizing purification steps and saving time and resources. The Biginelli reaction is a classic example of an MCR used for the synthesis of dihydropyrimidinones, which can be subsequently oxidized to pyrimidines. plos.org

While a direct one-pot synthesis of this compound from simple acyclic precursors is not well-established, the principles of MCRs can be applied to streamline the synthesis of the 5-hydroxyuracil precursor. For instance, a one-pot reaction of an appropriate three-carbon component, urea, and an oxidizing agent could potentially yield 5-hydroxyuracil directly.

A more feasible one-pot approach involves the synthesis of a substituted pyrimidine followed by in-situ functionalization. For example, a one-pot synthesis of 2,5-disubstituted pyrimidines from nitriles has been reported, showcasing the potential for constructing the pyrimidine core and introducing substituents in a single operation. nih.gov

A hypothetical one-pot synthesis of this compound could involve the condensation of a suitable malonic acid derivative with urea to form the pyrimidine ring, followed by the direct introduction of a chlorinating agent to the same reaction mixture without isolation of the intermediate 5-hydroxyuracil. However, the compatibility of the reagents and reaction conditions for these two distinct transformations would be a critical challenge to overcome.

The table below summarizes a potential, albeit currently theoretical, one-pot approach to this compound.

| Reactants | Catalyst/Reagent | Conditions | Product |

| Malonic acid derivative, Urea, Chlorinating agent | Acid or Base catalyst | Single reaction vessel, sequential addition | This compound |

Chemical Transformations of this compound

The chemical reactivity of this compound is dominated by the presence of two reactive chlorine atoms at the C2 and C4 positions and a hydroxyl group at the C5 position. The chlorine atoms are susceptible to nucleophilic aromatic substitution (SNAr), while the hydroxyl group can undergo various transformations.

The regioselectivity of nucleophilic substitution on 2,4-dichloropyrimidines is influenced by the electronic nature of the substituent at the C5 position. For 2,4-dichloropyrimidines with an electron-withdrawing group at C5, nucleophilic attack generally occurs preferentially at the C4 position. nih.govresearchgate.net

Common transformations of this compound include:

Nucleophilic Substitution: The chlorine atoms can be displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates, to introduce a wide range of functional groups. The reaction with amines is particularly useful for the synthesis of biologically active diaminopyrimidine derivatives. The regioselectivity of these substitutions can often be controlled by the reaction conditions and the nature of the nucleophile. nih.gov

Transformations of the Hydroxyl Group: The 5-hydroxy group can be alkylated, acylated, or converted to other functional groups. For instance, it can be converted to an ether or an ester, which can modify the solubility and electronic properties of the molecule. nih.gov

The following table provides examples of potential chemical transformations of this compound.

| Reaction Type | Reagents | Product |

| Nucleophilic Substitution (Amination) | Primary or Secondary Amine | 2-Chloro-4-amino-pyrimidin-5-ol or 4-Chloro-2-amino-pyrimidin-5-ol |

| Nucleophilic Substitution (Alkoxylation) | Sodium Alkoxide | 2-Chloro-4-alkoxy-pyrimidin-5-ol or 4-Chloro-2-alkoxy-pyrimidin-5-ol |

| Etherification of Hydroxyl Group | Alkyl halide, Base | 2,4-Dichloro-5-alkoxypyrimidine |

| Esterification of Hydroxyl Group | Acyl chloride or Anhydride, Base | 2,4-Dichloropyrimidin-5-yl acetate |

Medicinal Chemistry Applications and Biological Activity of 2,4 Dichloropyrimidin 5 Ol Derivatives

Design and Synthesis of Pharmacologically Active Analogs

The strategic design and synthesis of analogs based on the 2,4-Dichloropyrimidin-5-ol scaffold are pivotal in the quest for new therapeutic agents. The inherent reactivity of the dichlorinated pyrimidine (B1678525) ring allows for a modular approach to drug discovery, where different functionalities can be systematically introduced to probe structure-activity relationships (SAR).

This compound as a Key Synthon in Drug Discovery Programs

This compound serves as a crucial starting material in the synthesis of a diverse range of heterocyclic compounds with therapeutic potential. The two chlorine atoms at the C2 and C4 positions are susceptible to nucleophilic substitution, allowing for the introduction of various substituents. This disubstituted pattern is a common feature in many kinase inhibitors, where one substituent often interacts with the hinge region of the kinase, while the other can be modified to achieve selectivity and improve physicochemical properties.

The hydroxyl group at the C5 position offers an additional point for modification, although it is often the alkoxy derivatives that have been more extensively explored in some drug discovery programs. For instance, in the development of antimalarial agents, 2,4-dichloro-5-alkoxy pyrimidines have been utilized as key intermediates for the synthesis of diaminopyrimidine analogs. This highlights the versatility of the C5-oxygenated 2,4-dichloropyrimidine (B19661) core in generating libraries of compounds for screening against various therapeutic targets.

Rational Drug Design Utilizing Halogenated Pyrimidine Scaffolds

The principles of rational drug design are frequently applied to halogenated pyrimidine scaffolds, including those derived from this compound. The presence of halogen atoms can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. Halogens can modulate lipophilicity, metabolic stability, and binding affinity through various interactions, including hydrogen bonds and halogen bonds.

In the context of kinase inhibition, the pyrimidine core often acts as a scaffold that mimics the adenine (B156593) base of ATP, binding to the hinge region of the kinase's active site. The chlorine atoms on the pyrimidine ring can be strategically retained or substituted to optimize these interactions. For example, in the design of Epidermal Growth Factor Receptor (EGFR) inhibitors, 2,4-dichloro-6-methylpyrimidine (B20014) derivatives have been synthesized, demonstrating the utility of the dichloropyrimidine scaffold in targeting specific cancer-related kinases. nih.gov Molecular docking studies are often employed to predict the binding modes of these halogenated pyrimidine derivatives within the active site of their target enzymes, guiding the design of more potent and selective inhibitors.

Investigation of Biological Activities and Molecular Mechanisms

Derivatives of this compound have been investigated for their potential to modulate the activity of various enzymes, playing a crucial role in the elucidation of molecular mechanisms and the identification of new therapeutic targets.

Enzyme Inhibition Studies and Target Identification

The primary biological application of this compound derivatives explored in the literature is their role as enzyme inhibitors. The pyrimidine scaffold is a well-established pharmacophore for targeting a broad range of enzymes, particularly kinases.

Plasmodial Kinases (PfGSK3 and PfPK6): Several studies have focused on the development of pyrimidine-based inhibitors against kinases from Plasmodium falciparum, the parasite responsible for malaria. While direct studies on this compound derivatives are limited, research on closely related 2,4,5-trisubstituted pyrimidines has shown potent dual inhibitory activity against P. falciparum glycogen (B147801) synthase kinase-3 (PfGSK3) and cyclin-dependent kinase-like 6 (PfPK6). acs.org For example, a series of 2,4,5-trisubstituted pyrimidines were synthesized and evaluated, leading to the discovery of compounds with nanomolar inhibitory concentrations (IC50) against both PfGSK3 and PfPK6. acs.org

| Compound | PfGSK3 IC50 (nM) | PfPK6 IC50 (nM) |

| Analog 1 | 172 | 11 |

| Analog 2 | 97 | 8 |

Data derived from studies on 2,4,5-trisubstituted pyrimidine analogs. acs.org

Epidermal Growth Factor Receptor (EGFR): The dichloropyrimidine scaffold has been a key element in the design of inhibitors targeting EGFR, a receptor tyrosine kinase often dysregulated in cancer. Rational design and synthesis of 2,4-dichloro-6-methylpyrimidine derivatives have yielded compounds with significant inhibitory activity against mutant forms of EGFR, such as EGFRT790M/L858R, which is associated with resistance to some cancer therapies. nih.gov

Focal Adhesion Kinase (FAK): 2,4-Dianilinopyrimidine derivatives have been extensively investigated as inhibitors of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase involved in cancer cell proliferation, migration, and survival. nih.gov These compounds often feature a 2,4-disubstituted pyrimidine core that binds to the ATP-binding site of FAK. The development of these inhibitors showcases the importance of the dichloropyrimidine synthon in generating potent and selective FAK inhibitors.

Polo-like Kinase 1 (PLK1): The pyrimidine scaffold is also a recognized feature in inhibitors of Polo-like Kinase 1 (PLK1), a serine/threonine kinase that plays a crucial role in mitosis. researchgate.net Various pyrimidine-based compounds have been developed as PLK1 inhibitors, demonstrating the potential of this scaffold in targeting cell cycle regulation for cancer therapy.

Beyond kinase inhibition, the versatile this compound scaffold holds the potential for the development of inhibitors against other enzyme classes. The ability to introduce diverse chemical functionalities allows for the exploration of interactions with a wide range of biological targets. Further research into the derivatization of this scaffold could uncover novel modulators of other important cellular pathways, expanding its therapeutic applications.

Antimicrobial Potential of Derived Compounds

Derivatives of 2,4-dichloropyrimidine have been investigated for their antimicrobial properties. For instance, the synthesis of 2,4-diamino-5-benzylpyrimidines has led to the development of broad-spectrum antibacterial agents like trimethoprim. nih.gov The synthetic route to these compounds can be adapted from precursors such as 2,4-diaminopyrimidine (B92962), which itself can be derived from 2,4-dichloropyrimidine intermediates. nih.gov

Furthermore, studies on compounds containing a 2,4-dichloro-5-fluorophenyl moiety, a structure closely related to derivatives of this compound, have demonstrated good antibacterial and antifungal activity. nih.gov Specifically, certain thiazolotriazole derivatives have shown promising results against various bacterial and fungal strains. nih.gov The antimicrobial efficacy of pyrimidine derivatives is often attributed to their ability to interfere with essential microbial pathways. mdpi.com For example, some pyrimidine-based compounds are known to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication and repair. mdpi.com

Table 1: Antimicrobial Activity of Selected Pyrimidine Derivatives

| Compound Type | Target Organism(s) | Observed Activity | Reference |

|---|---|---|---|

| 2,4-Diamino-5-benzylpyrimidines | Bacteria | Broad-spectrum antibacterial | nih.gov |

| Thiazolotriazoles with 2,4-dichloro-5-fluorophenyl moiety | Bacteria and Fungi | Good antibacterial and antifungal activity | nih.gov |

| Pyrimidine-based DNA gyrase inhibitors | Bacteria | Inhibition of essential bacterial enzyme | mdpi.com |

Antimalarial Efficacy of Substituted Pyrimidines

The fight against malaria has significantly benefited from pyrimidine-based drugs. A notable example is the development of the antimalarial drug P218, a diaminopyrimidine. The synthesis of P218 and its analogues has been achieved through the functionalization of 2,4-dichloro-5-alkoxy pyrimidines. nih.gov This highlights the importance of the 2,4-dichloropyrimidine scaffold as a starting point for creating potent antiplasmodial agents.

The mechanism of action for many pyrimidine-based antimalarials involves the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folate biosynthesis pathway of the malaria parasite, Plasmodium falciparum. nih.gov By targeting this enzyme, these compounds disrupt the parasite's ability to synthesize nucleic acids and ultimately lead to its death. The 2,4-diaminopyrimidine structure is a key pharmacophore for DHFR inhibition. nih.gov Structure-activity relationship (SAR) studies on 1,2,4-triazolo[1,5-a]pyrimidin-7-amine analogs have also provided insights into the development of novel antimalarial agents. mdpi.com

Anticancer Research and Cytotoxic Evaluation

The versatility of the 2,4-dichloropyrimidine scaffold has been extensively explored in the development of novel anticancer agents. chemimpex.com Various derivatives have shown significant cytotoxic activity against a range of human cancer cell lines.

Numerous studies have demonstrated the potent in vitro cytotoxicity of pyrimidine derivatives against various cancer cell lines. For example, novel 2,4-diaminopyrimidine derivatives have exhibited excellent potency against A549 (lung), HCT-116 (colon), PC-3 (prostate), and MCF-7 (breast) cancer cell lines. rsc.org Specifically, compounds 9k and 13f from one study showed IC50 values in the low micromolar range against these cell lines. rsc.org

Another class of compounds, 6-amino-5-cyano-2-thiopyrimidines, has also been evaluated for anticancer activity. One particular compound, 1c , demonstrated a broad spectrum of activity against nine different cancerous subpanels with high selectivity towards leukemia. nih.gov Similarly, thiazolo[4,5-d]pyrimidine (B1250722) derivatives have been synthesized and evaluated, with 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione (3b ) being identified as a highly active compound. mdpi.com

Table 2: In Vitro Cytotoxicity (IC50/GI50) of Selected Pyrimidine Derivatives

| Compound | Cell Line | IC50/GI50 (µM) | Reference |

|---|---|---|---|

| 9k | A549 | 2.14 | rsc.org |

| HCT-116 | 3.59 | rsc.org | |

| PC-3 | 5.52 | rsc.org | |

| MCF-7 | 3.69 | rsc.org | |

| 13f | A549 | 1.98 | rsc.org |

| HCT-116 | 2.78 | rsc.org | |

| PC-3 | 4.27 | rsc.org | |

| MCF-7 | 4.01 | rsc.org | |

| 1c | Leukemia | GI50 with high selectivity | nih.gov |

| 3b | Various | Highly active | mdpi.com |

Beyond cytotoxicity, research has delved into the mechanisms by which these pyrimidine derivatives exert their anticancer effects. Several compounds have been shown to induce cell cycle arrest and apoptosis in cancer cells.

For instance, compound 9k was found to prolong the cell cycle distribution in A549 cells, leading to a blockage at the G2-M phase and an accumulation of cells in the S phase. rsc.org This disruption of the normal cell cycle progression is a key mechanism for inhibiting cancer cell proliferation.

Furthermore, mechanistic studies on compound 1c revealed that it arrested the cell cycle at the S phase and significantly increased both early and late apoptosis in HL60 and leukemia SR cells. nih.gov This apoptotic induction was associated with the activation of caspase 3 and Bax, and the suppression of Bcl2. nih.gov Compound 9k also induced a significant decrease in the mitochondrial membrane potential, a hallmark of apoptosis. rsc.org

Anti-inflammatory Investigations of Pyrimidine Derivatives

The pyrimidine core is also a privileged scaffold in the design of anti-inflammatory agents. Derivatives of 2,4-dichloropyrimidine have been utilized in the synthesis of compounds with significant anti-inflammatory properties. For example, a series of 2,4-dichloro-5-fluorophenyl containing thiazolotriazoles were synthesized and evaluated for their anti-inflammatory activity, with several compounds exhibiting excellent efficacy. nih.gov

The anti-inflammatory action of pyrimidine derivatives is often linked to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). nih.govfrontiersin.org For instance, certain dihydropyrimidine/sulphonamide hybrids have been developed as dual inhibitors of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX). frontiersin.org Additionally, morpholinopyrimidine derivatives have been shown to reduce the expression of inducible nitric oxide synthase (iNOS) and COX-2 in macrophage cells. rsc.org

Structure-Activity Relationship (SAR) Analysis of this compound Derivatives

The biological activity of derivatives of this compound is highly dependent on the nature and position of the substituents on the pyrimidine ring. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds. humanjournals.com

For anticancer 2,4-diaminopyrimidine derivatives, SAR studies have indicated that variations in the aromatic ring and the terminal aniline (B41778) moiety on the pyrimidine core significantly influence their antitumor activity. rsc.org In the case of antimalarial diaminopyrimidines, modifications at the C-6 position of the pyrimidine ring have been explored to develop analogues with improved efficacy. nih.gov

In the context of anti-inflammatory agents, the nature of the substituents on the pyrimidine ring can dictate the selectivity towards different inflammatory enzymes. For example, in a series of dihydropyrimidine/sulphonamide hybrids, the substitution pattern on the sulphonamide moiety was found to be critical for their dual inhibitory activity against mPGES-1 and 5-LOX. frontiersin.org The presence of specific functional groups can enhance the binding affinity of these derivatives to their biological targets, thereby increasing their therapeutic effect. humanjournals.com

Impact of Substituent Modifications at Pyrimidine Positions

The impact of modifying substituents at the C2, C4, and C5 positions of the this compound core on biological activity is a central question in its potential development as a therapeutic scaffold. The chlorine atoms at the C2 and C4 positions offer reactive sites for nucleophilic substitution, allowing for the introduction of a wide variety of functional groups. The hydroxyl group at the C5 position can also be modified, for instance, through etherification to produce alkoxy derivatives.

One study on the synthesis of the antimalarial diaminopyrimidine P218 and its analogues utilized 2,4-dichloro-5-alkoxy pyrimidines as starting materials. This suggests that modifications at the C5 position are synthetically feasible and that the resulting alkoxy-substituted dichloropyrimidines can serve as intermediates for compounds with biological activity. However, this study does not provide a systematic investigation of how different alkoxy groups or other substituents at this position directly influence the biological potency of the final compounds. Without comparative biological data for a series of such derivatives, a clear understanding of the impact of these modifications remains elusive.

Exploration of Bioisosteric Replacements

Bioisosteric replacement is a powerful strategy in medicinal chemistry to optimize lead compounds by replacing a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. Common bioisosteric replacements for a hydroxyl group include amines, thiols, and fluoro groups. For the chlorine atoms, other halogens or cyano groups could be considered.

While the principles of bioisosterism are well-established, their specific application to the this compound scaffold is not described in the reviewed literature. There are no published studies that systematically explore the bioisosteric replacement of the chloro or hydroxyl moieties of this specific pyrimidine and evaluate the resulting biological activities.

Pharmacokinetic and Pharmacodynamic Considerations in Derivative Development

Pharmacokinetic (PK) and pharmacodynamic (PD) properties are critical for the development of any new therapeutic agent. These include absorption, distribution, metabolism, excretion, and the relationship between drug concentration and its pharmacological effect. For pyrimidine analogues used in oncology, for example, intracellular phosphorylation is a key activation step, and understanding the intracellular pharmacokinetics is crucial for predicting their efficacy.

However, there is no specific information available regarding the pharmacokinetic and pharmacodynamic profiles of derivatives of this compound. General studies on pyrimidine derivatives indicate that their metabolic fate and distribution can be highly dependent on the nature of their substituents. Without experimental data for this particular class of compounds, any discussion on their PK/PD properties would be purely speculative.

Computational Chemistry and in Silico Approaches for 2,4 Dichloropyrimidin 5 Ol Research

Quantum Mechanical (QM) Studies

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, these methods provide a detailed picture of electron distribution and energy, which dictates the chemical behavior of 2,4-Dichloropyrimidin-5-ol.

The reactivity of 2,4-dichloropyrimidine (B19661) derivatives is heavily influenced by the electronic properties of the pyrimidine (B1678525) ring and its substituents. For nucleophilic aromatic substitution (SNAr) reactions, a common functionalization strategy, the sites most susceptible to attack are predicted by analyzing the distribution of the Lowest Unoccupied Molecular Orbital (LUMO). wuxiapptec.com

In an unsubstituted 2,4-dichloropyrimidine, the LUMO is predominantly located at the C-4 position, making it the typical site for nucleophilic attack. However, the presence of substituents at the C-5 or C-6 positions can dramatically alter this electronic landscape. wuxiapptec.com For this compound, the hydroxyl (-OH) group at the C-5 position acts as a substituent that influences the electron density across the ring.

Quantum mechanical analyses on analogous substituted dichloropyrimidines demonstrate this principle. For instance, strong electron-donating groups at C-6 can shift the LUMO distribution, making the C-2 and C-4 positions nearly equal in susceptibility to attack, sometimes even favoring C-2 substitution. wuxiapptec.com Conversely, electron-withdrawing groups at C-5 tend to reinforce the inherent selectivity for the C-4 position. nih.gov Therefore, QM analysis of this compound is crucial for accurately predicting its reactivity with various nucleophiles.

| Substituent at C-5/C-6 | Effect on Ring Electronics | Predicted Primary Site of SNAr | Reference |

|---|---|---|---|

| None (H) | Baseline electron distribution | C-4 | wuxiapptec.com |

| Electron-Donating Group (e.g., -OMe, -NHMe at C-6) | Increases electron density, alters LUMO | C-2 or mixture of C-2/C-4 | wuxiapptec.com |

| Electron-Withdrawing Group (e.g., -NO2 at C-5) | Decreases electron density, reinforces C-4 susceptibility | C-4 | nih.gov |

Beyond static electronic structure, QM calculations can model the entire reaction pathway of a chemical transformation, including transition states and intermediates. This is particularly valuable for understanding the often-variable regioselectivity of SNAr reactions on the 2,4-dichloropyrimidine scaffold. wuxiapptec.com

Computational studies can calculate the activation energy barriers for nucleophilic attack at both the C-2 and C-4 positions. The preferred reaction pathway is the one with the lower energy barrier. For example, in the case of 2-MeSO₂-4-chloropyrimidine, QM analysis revealed that reactions with alkoxides favor the C-2 position. wuxiapptec.com This unexpected selectivity was explained by the formation of a stabilizing hydrogen bond between the nucleophile and the methylsulfonyl group in the transition state, which lowers the energy barrier for C-2 attack. An attack at C-4 would require breaking this interaction, resulting in a higher energy barrier. wuxiapptec.com

Similarly, for this compound, QM modeling could elucidate how the C-5 hydroxyl group interacts with incoming nucleophiles and solvent molecules. By calculating the energy profiles for substitution at both C-2 and C-4, a definitive prediction of the reaction's regioselectivity under various conditions can be achieved, guiding synthetic strategies to obtain the desired isomer. wuxiapptec.com

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are pivotal computational techniques used to predict and analyze how a small molecule like this compound might interact with a biological target, such as a protein or enzyme. These methods are cornerstones of modern drug discovery. researchgate.netnih.gov

Molecular docking predicts the preferred orientation of a ligand when it binds to a target protein, forming a stable complex. researchgate.net The pyrimidine scaffold is a well-known "hinge-binder" in many protein kinases, where it mimics the adenine (B156593) portion of ATP. acs.orgacs.org Docking simulations of this compound into the ATP-binding site of a kinase, for example, would predict its binding mode and key molecular interactions.

The simulation would identify potential hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-protein complex. For instance, the nitrogen atoms in the pyrimidine ring could act as hydrogen bond acceptors with backbone amide groups in the hinge region of the kinase. acs.org The hydroxyl group at the C-5 position and the chlorine atoms at C-2 and C-4 would be assessed for their potential to form additional favorable interactions or unfavorable steric clashes within the binding pocket. This analysis is crucial for understanding the structural basis of the compound's potential biological activity and for designing derivatives with improved binding. nih.gov

While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a more dynamic view. nih.gov MD simulations model the movement of every atom in the ligand-protein complex over time, providing insights into its stability and the conformational dynamics of both the ligand and the target. rsc.orgrsc.org

From these simulations, the binding affinity—a measure of how strongly the ligand binds to its target—can be estimated using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). nih.gov A lower binding energy value typically corresponds to a more potent inhibitor.

MD simulations can also reveal the flexibility of the ligand in the binding site and whether key interactions predicted by docking are maintained over time. consensus.app For this compound, MD could assess the stability of its interactions within a target's active site and reveal the role of specific protein residues or water molecules in mediating the binding, providing a more accurate and comprehensive understanding than docking alone. nih.govrsc.org

| Computational Method | Primary Output | Key Insights for this compound | Reference |

|---|---|---|---|

| Molecular Docking | Binding pose, scoring function (e.g., kcal/mol) | Predicts orientation in target site, identifies key H-bonds and hydrophobic interactions. | researchgate.netnih.gov |

| Molecular Dynamics (MD) | Atomic trajectory over time, conformational changes | Assesses stability of the binding pose, reveals flexibility of ligand and protein. | nih.govrsc.org |

| Binding Free Energy Calculation (e.g., MM/PBSA) | Estimated ΔG of binding | Quantifies binding affinity to rank potential inhibitors. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of a series of compounds with their biological activity using statistical methods. nih.gov A QSAR model is essentially a mathematical equation that can predict the activity of new, untested compounds. researchgate.netscielo.br

To develop a QSAR model for a series of pyrimidine derivatives including this compound, one would first calculate a set of molecular descriptors for each compound. These descriptors are numerical values that represent different aspects of the molecule's structure, such as:

Topological descriptors: Based on the 2D graph of the molecule (e.g., connectivity indices).

Geometrical descriptors: Based on the 3D structure (e.g., molecular surface area).

Electronic descriptors: Related to the electron distribution (e.g., dipole moment, partial charges).

Hydrophobic descriptors: Related to the molecule's lipophilicity (e.g., LogP). researchgate.net

Once these descriptors are calculated, statistical techniques like Multiple Linear Regression (MLR) or machine learning algorithms are used to build a model that links specific descriptors to the observed biological activity (e.g., IC₅₀ values). nih.govresearchgate.net For example, a QSAR model might reveal that the anticancer activity of a set of pyrimidine derivatives is positively correlated with hydrophobicity at one position and negatively correlated with the size of a substituent at another. researchgate.net

Such a model, once validated, could be used to predict the biological activity of this compound and to guide the synthesis of new analogues with potentially enhanced potency by modifying its structure based on the model's recommendations. nih.govnih.gov

Emerging Applications and Future Research Directions

Catalytic Applications in Specialized Organic Transformations

While still an emerging area of investigation, the inherent reactivity of 2,4-Dichloropyrimidin-5-ol suggests its potential as a valuable ligand or precursor in catalysis. The nitrogen atoms within the pyrimidine (B1678525) ring can act as coordination sites for metal centers, and the hydroxyl and chloro substituents offer avenues for further modification to tune the catalytic activity. Researchers are exploring its utility in promoting specialized organic reactions where the electronic properties of the pyrimidine scaffold can influence reaction pathways and product selectivity.

Current research efforts are focused on leveraging the dichloropyrimidine core in the design of novel catalysts for cross-coupling reactions. The differential reactivity of the two chlorine atoms allows for sequential, site-selective modifications, which is a critical aspect in the synthesis of complex molecules.

| Reaction Type | Potential Role of this compound | Research Focus |

| Cross-Coupling Reactions | Ligand for metal catalysts (e.g., Palladium, Copper) | Enhancing catalyst stability and modulating selectivity. |

| Asymmetric Catalysis | Chiral scaffold for asymmetric ligands | Induction of stereoselectivity in organic transformations. |

| Organocatalysis | Precursor for novel organocatalysts | Utilizing the pyrimidine core as a functional group activator. |

Advanced Materials Science Research

The pursuit of novel materials with tailored properties has led researchers to explore unique molecular building blocks. This compound, with its multiple reactive sites, presents an intriguing platform for the synthesis of advanced functional polymers and crystalline materials. The ability to undergo stepwise nucleophilic aromatic substitution (SNAr) and other coupling reactions allows for the controlled incorporation of this pyrimidine derivative into larger macromolecular structures.

The development of materials with specific electronic, optical, or thermal properties is a key area of interest. The nitrogen-rich pyrimidine ring can impart desirable characteristics to polymers, such as thermal stability and specific conductivity. Furthermore, the hydroxyl group offers a site for hydrogen bonding, which can influence the self-assembly and morphology of the resulting materials.

| Material Type | Potential Application | Key Features Derived from this compound |

| Functional Polymers | Membranes, electronic devices, coatings | Thermal stability, conductivity, selective permeability. |

| Metal-Organic Frameworks (MOFs) | Gas storage, catalysis, sensing | Tunable porosity and functionality through ligand modification. |

| Liquid Crystals | Display technologies | Anisotropic properties influenced by the rigid pyrimidine core. |

Development of Novel Chemical Probes and Diagnostic Tools

The development of fluorescent probes for biological imaging and diagnostics is a rapidly advancing field. Pyrimidine derivatives are known to be key components in a variety of biologically active molecules. Recent studies have demonstrated that related compounds, such as 2,4,5-triaminopyrimidines, can serve as fluorescent probes for monitoring cell viability. rsc.org These probes can differentiate between live and dead cells by interacting with intracellular components like dsDNA. rsc.org

This precedent suggests a promising future for this compound as a scaffold for the design of novel chemical probes. Through strategic chemical modifications of the hydroxyl and chloro groups, it is conceivable to synthesize derivatives with tailored fluorescence properties, such as specific emission wavelengths and sensitivity to particular biological analytes or microenvironments. The pyrimidine core can be functionalized to create probes for detecting specific ions, reactive oxygen species, or even enzymatic activity, opening new avenues for diagnostic applications.

Unexplored Reactivity Patterns and Persistent Synthetic Challenges

Despite its potential, the full scope of the reactivity of this compound remains to be explored. The interplay between the electron-withdrawing chlorine atoms and the electron-donating hydroxyl group creates a unique electronic landscape on the pyrimidine ring, which may lead to unexpected reactivity patterns. A deeper understanding of its behavior in various reaction conditions is crucial for unlocking its full synthetic utility.

One of the primary synthetic challenges lies in the selective functionalization of the two chlorine atoms. While the C4-chloro group is generally more susceptible to nucleophilic attack than the C2-chloro group in similar dichloropyrimidines, the presence of the C5-hydroxyl group could modulate this reactivity, necessitating careful optimization of reaction conditions to achieve desired outcomes.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for preparing 2,4-Dichloropyrimidin-5-ol?

- Methodological Answer : The synthesis typically involves chlorination of pyrimidine precursors. For example, multi-step routes may start with hydroxylated pyrimidines, followed by selective halogenation. In analogous compounds like 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine, chlorination is achieved using reagents like POCl₃ or PCl₅ under controlled temperatures (60–100°C). Reaction optimization includes monitoring stoichiometry and quenching protocols to minimize byproducts . Earlier methods for related dichloropyrimidines highlight benzhydrol-mediated alkylation, yielding 25–30% with rigorous purification .

Q. How is this compound structurally characterized in academic research?

- Methodological Answer : Characterization combines spectroscopic and analytical techniques:

- NMR : Proton and carbon NMR identify substituent positions and tautomeric forms. For example, hydroxyl and chloro groups in similar compounds show distinct shifts in DMSO-d₆ .

- Elemental Analysis : Confirms molecular formula (e.g., C₄H₂Cl₂N₂O) with <0.5% deviation .

- Melting Point : Used to assess purity; deviations >2°C indicate impurities requiring recrystallization .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Reactive intermediates like chlorinated pyrimidines require:

- Containment : Use fume hoods for chlorination steps to prevent inhalation of toxic gases (e.g., HCl, Cl₂).

- Waste Management : Segregate halogenated waste for professional disposal to avoid environmental contamination .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during chlorination of pyrimidine precursors?

- Methodological Answer : Key variables include:

- Catalyst Selection : Lewis acids (e.g., AlCl₃) enhance electrophilic substitution in dichlorination.

- Temperature Gradients : Stepwise heating (e.g., 50°C → 80°C) reduces side reactions like over-chlorination .

- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) stabilize intermediates, improving regioselectivity .

Q. What strategies resolve contradictory spectroscopic data arising from tautomerism in this compound?

- Methodological Answer : Tautomeric equilibria (e.g., keto-enol) complicate NMR interpretation. Strategies include:

- Variable Temperature NMR : Cooling to –40°C slows exchange, resolving split peaks for hydroxyl and amine protons .

- Computational Modeling : DFT calculations predict dominant tautomers, cross-validated with IR/Raman spectra .

Q. How does substituent variation (e.g., chloro vs. fluoro) impact the biological activity of this compound derivatives?

- Methodological Answer : Structure-activity relationship (SAR) studies involve:

- In Silico Docking : Predict binding affinity to targets (e.g., kinases) using PyMOL or AutoDock.

- In Vitro Assays : Compare EC₅₀ values of analogs; for example, 5-fluoro substitutions in pyrimidines enhance antimicrobial potency .

Q. What analytical techniques are recommended for quantifying trace impurities in this compound batches?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.